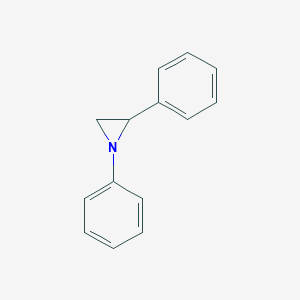

1,2-Diphenylaziridine

Description

Significance of Strained Heterocycles in Advanced Organic Synthesis

Strained heterocycles, such as aziridines, are highly prized in organic chemistry. asianpubs.orgresearchgate.net Their significance stems from the concept of "ring strain," where the bond angles within the cyclic structure deviate significantly from the ideal, leading to a higher energy state. jchemlett.comfrontiersin.org This stored energy, or "strain-release," can be harnessed as a powerful driving force for chemical reactions. frontiersin.orgnih.gov Consequently, strained molecules that are kinetically stable can be highly reactive in designed transformations, serving as versatile building blocks. frontiersin.orgnih.gov

The reactivity of aziridines allows them to undergo various transformations, including ring-opening reactions, ring expansions, and domino processes, providing access to a wide range of more complex molecules. researchgate.netnih.gov These reactions are crucial for the synthesis of natural products, pharmaceuticals, and other biologically active compounds. asianpubs.org Nitrogen-containing heterocycles are particularly ubiquitous, found in a significant percentage of top-selling drugs. frontiersin.orgnih.gov

Overview of 1,2-Diphenylaziridine within Contemporary Aziridine (B145994) Research

This compound is a prominent compound within the broader field of aziridine chemistry. Its structure, featuring phenyl groups on both the nitrogen and a carbon atom of the aziridine ring, influences its reactivity and has made it a subject of detailed research. Studies have explored its synthesis, spectroscopic properties, and participation in various chemical transformations.

Properties of this compound

The physical and chemical properties of this compound are fundamental to its handling and reactivity in synthetic applications.

Table 1: Physical and Chemical Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C₁₄H₁₃N |

| Molecular Weight | 195.264 g/mol lookchem.com |

| Boiling Point | 327°C at 760 mmHg lookchem.com |

| Flash Point | 137.7°C lookchem.com |

| Density | 1.13 g/cm³ lookchem.com |

| LogP | 3.31290 lookchem.com |

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of this compound.

Table 2: Spectroscopic Data for this compound

| Type of Spectrum | Key Signals/Data |

|---|---|

| ¹H NMR | Data available, though specific shifts can vary with solvent and isomeric form. researchgate.net |

| ¹³C NMR | Data available, with P. Mison, R. Martino, F. W. Wehrli Org. Magn. Resonance 8, 79(1976) being a cited source. nih.gov |

| Mass Spectrometry | Exact Mass: 195.104799419 guidechem.com |

Synthesis of this compound

Several synthetic routes have been developed to produce this compound. One notable method involves the reaction of benzylidene phenylamine with trimethylsulphonium iodide in the presence of sodium hydroxide (B78521) and a phase-transfer catalyst like tetra(n-butyl)ammonium hydrogensulfate in dichloromethane. lookchem.com Another approach is the Wenker synthesis, which starts from the corresponding amino alcohol, although yields for phenyl-substituted aziridines can be variable. thieme-connect.com The synthesis of related 2,3-diphenylaziridines has also been achieved through methods like the Gabriel synthesis and from stilbene (B7821643) derivatives. orgsyn.orgresearchgate.net

Reactions of this compound

The reactivity of this compound is dominated by the strain of the three-membered ring, making it susceptible to various ring-opening and cycloaddition reactions.

Ring-Opening Reactions

The aziridine ring in this compound can be opened under various conditions. For instance, laser flash photolysis can generate the corresponding azomethine ylide, a reactive intermediate. rsc.org Solvolytic ring-opening reactions of related dichloroaziridines have been studied in the presence of sulfuric acid, leading to different products depending on the substitution pattern. oup.com Computational studies have also explored the thermochemistry and barriers of ring-opening reactions for phenyl-substituted aziridine radical cations. unifr.ch

Cycloaddition Reactions

This compound and its derivatives are known to participate in cycloaddition reactions. Thermally induced electrocyclic opening of aziridines can generate azomethine ylides, which then undergo [3+2] cycloaddition with various dipolarophiles, such as alkenes, to form five-membered rings like pyrrolidines. rsc.orgcdnsciencepub.com The stereochemistry of these reactions is often controlled by orbital symmetry rules. core.ac.uk For example, the reaction of cis- and trans-1,2,3-triphenylaziridines with dimethyl 1-cyclobutene-1,2-dicarboxylate proceeds stereospecifically. cdnsciencepub.com Gallium-catalyzed cycloaddition of carbon dioxide to this compound has also been reported to yield oxazolidinones. rsc.org

Structure

3D Structure

Propriétés

Numéro CAS |

2952-05-8 |

|---|---|

Formule moléculaire |

C14H13N |

Poids moléculaire |

195.26 g/mol |

Nom IUPAC |

1,2-diphenylaziridine |

InChI |

InChI=1S/C14H13N/c1-3-7-12(8-4-1)14-11-15(14)13-9-5-2-6-10-13/h1-10,14H,11H2 |

Clé InChI |

MZGVUSNPNFZFGM-UHFFFAOYSA-N |

SMILES |

C1C(N1C2=CC=CC=C2)C3=CC=CC=C3 |

SMILES canonique |

C1C(N1C2=CC=CC=C2)C3=CC=CC=C3 |

Synonymes |

1,2-diphenylaziridine stilbene imine |

Origine du produit |

United States |

Advanced Synthetic Methodologies for 1,2 Diphenylaziridine and Analogues

Direct Aziridination Strategies

Direct aziridination of alkenes, particularly stilbene (B7821643) for the synthesis of 1,2-diphenylaziridine, represents an atom-economical and efficient approach. This section delves into various catalytic systems that have been developed to facilitate this transformation.

Metal-Catalyzed Approaches to Aziridine (B145994) Formation

The transfer of a nitrene group to an alkene is a powerful method for constructing the aziridine ring. Various transition metals have been found to catalyze this reaction, each with unique characteristics in terms of stereoselectivity, efficiency, and substrate scope.

Rhodium catalysts, particularly dirhodium(II) tetracarboxylates, have proven to be highly effective for the stereospecific aziridination of alkenes. These catalysts can activate nitrene precursors, such as sulfamates, to form rhodium-nitrene intermediates that then react with alkenes. In the context of this compound synthesis from stilbene, rhodium-catalyzed reactions offer high yields and excellent control over stereochemistry.

Recent studies have demonstrated that C4-symmetrical dirhodium(II) tetracarboxylates are particularly efficient for the asymmetric intermolecular aziridination of substituted alkenes. These reactions can achieve yields of up to 95% and enantiomeric excesses as high as 99%. The scope of this methodology is broad, encompassing mono-, di-, and trisubstituted olefins. The reaction can be performed on a gram scale with catalyst loadings as low as 0.1 mol%.

Table 1: Rhodium-Catalyzed Aziridination of Alkenes

| Catalyst | Alkene Substrate | Yield (%) | Enantiomeric Excess (ee, %) |

|---|---|---|---|

| Dirhodium(II) tetracarboxylates | Substituted Alkenes | Up to 95 | Up to 99 |

| Planar Chiral Rh(III) Indenyl Catalyst | Unactivated Terminal Alkenes | Data not specified in provided text |

While zirconium compounds are known for their Lewis acidic behavior and catalytic performance in various organic transformations, specific applications in the direct aziridination of stilbene to this compound are not extensively reported in the literature. Zirconium-based catalysts are generally recognized as being low-toxicity, stable, and efficient for reactions such as amination and polymerization.

In contrast, iron(II) catalysts have been successfully employed for the intermolecular aziridination of alkenes. These reactions utilize hydroxylamine derivatives as clean nitrene sources. The use of simple iron(II) sources and readily available ligands makes this an attractive and sustainable method. This formal (2 + 1) cycloaddition is efficient for both styrenes and aliphatic alkenes, providing a wide range of aziridines with yields up to 89%.

Single-atom catalysis (SAC) has emerged as a frontier in heterogeneous catalysis. Cobalt single-atom catalysts, specifically Co-N/C systems, have been shown to promote the aziridination of styrene derivatives using hydroxylamine derivatives as the nitrogen source. This methodology offers a novel approach to the synthesis of aziridine analogues, leveraging the high efficiency and stability of single-atom catalysts. While direct application to this compound is a developing area, the success with styrene derivatives suggests potential for extension to other substituted olefins.

Stereoselective and Enantioselective Aziridination of Alkenes

The synthesis of chiral aziridines is of significant interest due to their role as valuable chiral building blocks. Stereoselective and enantioselective aziridination of alkenes is a primary strategy to access these important molecules. The addition of a nitrene equivalent across an alkene is a particularly attractive disconnection due to the wide availability of alkene starting materials.

Various catalytic systems have been developed to achieve high levels of stereocontrol. For instance, planar chiral rhodium indenyl catalysts have been utilized for the enantioselective aziridination of unactivated terminal alkenes, demonstrating remarkable functional group tolerance and chemoselectivity. Computational studies of these systems have revealed a stepwise mechanism involving the migratory insertion of the alkene, which is the rate- and enantio-determining step.

Furthermore, visible-light photoredox catalysis has been employed for the stereospecific synthesis of substituted aziridines from alkenes using N-protected 1-aminopyridinium salts to generate N-centered radicals. This approach affords aziridines with excellent diastereoselectivity under mild conditions.

Table 2: Comparison of Catalysts in Stereoselective Aziridination

| Catalyst System | Alkene Type | Key Features |

|---|---|---|

| Planar Chiral Rhodium Indenyl Catalyst | Unactivated Terminal Alkenes | High functional group tolerance and chemoselectivity |

| Dirhodium(II) Tetracarboxylates | Mono-, di-, and trisubstituted olefins | High yields and excellent enantioselectivity |

| Visible-light Photoredox Catalysis | Various Alkenes | Excellent diastereoselectivity under mild conditions |

Classical and Modified Synthesis Routes for 1,2-Diphenylaziridines

One of the classical methods for the synthesis of trans-1,2-diphenylaziridine involves the reaction of (E)-stilbene with N-aminophthalimide in the presence of an oxidizing agent like lead tetraacetate. The initial product, trans-2,3-diphenyl-1-phthalimidoaziridine, is then subjected to hydrolysis to yield the desired trans-1-amino-2,3-diphenylaziridine.

The procedure involves the addition of lead tetraacetate to a suspension of N-aminophthalimide and (E)-stilbene in dichloromethane. After the reaction is complete, the intermediate phthalimidoaziridine is isolated and then treated with a reagent such as hydrazine (B178648) hydrate in ethanol to cleave the phthalimido group, affording the final aziridine product. This method, while effective, involves stoichiometric use of a heavy metal oxidant.

Wenker Synthesis and Its Improved Methodologies from Amino Alcohols

The Wenker synthesis is a classical and practical method for the preparation of aziridines from β-amino alcohols. wikipedia.org The traditional approach involves the reaction of a vicinal amino alcohol with sulfuric acid to form a sulfate ester, followed by cyclization under basic conditions. wikipedia.orgorganic-chemistry.org However, this method often requires harsh reaction conditions, such as high temperatures and strong bases, which can be incompatible with sensitive functional groups and may lead to side reactions. thieme-connect.com

Recent advancements have led to improved and milder Wenker synthesis protocols. These modifications often employ alternative reagents for the sulfation step and milder bases for the cyclization, expanding the substrate scope and improving yields. For instance, the use of chlorosulfonic acid for the esterification and sodium carbonate for the cyclization provides a gentler route to aziridines. thieme-connect.com This improved method has been successfully applied to the synthesis of various substituted aziridines, including those with aromatic substituents like the diphenyl derivatives. thieme-connect.com

A notable application of the improved Wenker synthesis is the preparation of 2,2-diphenylaziridine and (2R,3R)-2,3-diphenylaziridine from their corresponding amino alcohol precursors. thieme-connect.com The traditional Wenker synthesis was not effective for these specific compounds, highlighting the significance of the milder reaction conditions. thieme-connect.com

Table 1: Comparison of Traditional and Improved Wenker Synthesis for Diphenyl-Substituted Aziridines

| Starting Material | Method | Reagents | Conditions | Product | Yield (%) |

| 2-Amino-1,1-diphenylethanol | Traditional | H₂SO₄, NaOH | High Temperature | 2,2-Diphenylaziridine | No product |

| 2-Amino-1,1-diphenylethanol | Improved | ClSO₃H, Na₂CO₃ | 70 °C | 2,2-Diphenylaziridine | Low to satisfactory |

| (1S,2R)-2-Amino-1,2-diphenylethanol | Traditional | H₂SO₄, NaOH | High Temperature | (2R,3R)-2,3-Diphenylaziridine | Trace |

| (1S,2R)-2-Amino-1,2-diphenylethanol | Improved | ClSO₃H, Na₂CO₃ | 70 °C | (2R,3R)-2,3-Diphenylaziridine | Low to satisfactory |

| Data compiled from research on improved Wenker synthesis methodologies. thieme-connect.com |

Gabriel Synthesis Applied to 1-Alkyl-2,3-Diphenylaziridines

The Gabriel synthesis is a well-established method for the preparation of primary amines from alkyl halides using potassium phthalimide. wikipedia.orgyoutube.com This reaction can be adapted for the synthesis of N-substituted aziridines. The application of the Gabriel synthesis to prepare 1-alkyl-2,3-diphenylaziridines involves the reaction of a suitable 2,3-diphenylaziridine precursor bearing a leaving group with an alkylamine. This method provides a straightforward route to N-alkylated diphenylaziridines.

The general strategy involves the initial formation of an N-unsubstituted or N-activated aziridine, which is then alkylated. While the classic Gabriel synthesis involves the alkylation of phthalimide followed by hydrazinolysis to release the primary amine, its application in this context refers to the direct alkylation of the aziridine nitrogen. wikipedia.orgperlego.com

Photolytic Decomposition of Triazolines to this compound

Photochemical methods offer an alternative pathway to aziridine synthesis. The photolytic decomposition of 1,2,3-triazolines can lead to the formation of aziridines through the extrusion of nitrogen gas. This reaction proceeds via the formation of a diradical intermediate which then cyclizes to the aziridine ring. The specific substitution pattern on the triazoline precursor determines the structure of the resulting aziridine. For the synthesis of this compound, a appropriately substituted triazoline, such as one derived from a reaction between an azide and an alkene, would be required. The photolysis is typically carried out using a UV light source in an inert solvent.

Synthesis from Schiff Bases and Dichlorocarbene

The reaction of Schiff bases (imines) with carbenes provides a direct route to aziridines. Specifically, the addition of dichlorocarbene to a Schiff base, such as N-benzylideneaniline (derived from benzaldehyde and aniline), can yield the corresponding dichlorinated aziridine. Subsequent reduction of the gem-dichloroaziridine can then afford the desired this compound. Dichlorocarbene is typically generated in situ from chloroform and a strong base, such as sodium hydroxide (B78521), often under phase-transfer catalysis conditions.

Table 2: Representative Synthesis of a Dichloroaziridine from a Schiff Base

| Schiff Base | Carbene Source | Base/Catalyst | Product |

| N-Benzylideneaniline | Chloroform (CHCl₃) | Sodium Hydroxide (NaOH) / Phase-Transfer Catalyst | 1,2-Diphenyl-3,3-dichloroaziridine |

Derivatization of Precursors to Substituted 1,2-Diphenylaziridines

Stereocontrolled Routes to Chiral N-Substituted Diphenylaziridines

The development of stereocontrolled methods for the synthesis of chiral N-substituted diphenylaziridines is of great importance for their application in asymmetric catalysis and as chiral building blocks. One effective strategy involves the regio- and stereoselective lithiation of N-alkyl-2,3-diphenylaziridines followed by trapping with electrophiles. acs.orgacs.org The stereochemical outcome of this sequence has been shown to be highly dependent on the solvent used. For instance, the lithiation of trans-N-alkyl-2,3-diphenylaziridines can proceed with either inversion or retention of configuration depending on the coordinating ability of the solvent. acs.orgacs.org This allows for the selective synthesis of different stereoisomers of α-substituted N-alkyl-2,3-diphenylaziridines.

Another approach involves the direct synthesis of chiral aziridines from N-tert-butyl-sulfinylketimines. This method provides access to a diverse range of highly substituted chiral aziridines with good yields and high diastereoselectivity. rsc.org

Synthesis of C2-Symmetric Bis(aziridines) as Ligand Precursors

C2-symmetric ligands are highly valuable in asymmetric catalysis as they can create a well-defined chiral environment around a metal center, leading to high enantioselectivities in chemical transformations. wikipedia.org The synthesis of C2-symmetric bis(aziridines) represents an attractive strategy for the development of new chiral ligands. These molecules can be prepared from chiral starting materials, such as chiral diacids, which are then converted to the corresponding bis(aziridine) structures. For example, chiral Feist's acid has been used as a precursor to synthesize C2-symmetric chiral bisamide ligands, which could potentially be converted to bis(aziridines). nih.gov

The general approach involves the coupling of a C2-symmetric backbone with two aziridine-containing moieties or the construction of the aziridine rings on a pre-existing C2-symmetric scaffold. These bis(aziridine) ligands can then be utilized in various metal-catalyzed asymmetric reactions.

Mechanistic Investigations of 1,2 Diphenylaziridine Reactivity

Ring-Opening Reactions of the Aziridine (B145994) Core

The reactivity of the 1,2-diphenylaziridine core is dominated by reactions that relieve its inherent ring strain. These transformations typically involve the cleavage of one of the carbon-nitrogen (C-N) or carbon-carbon (C-C) bonds. The presence of phenyl groups on both the nitrogen and one of the carbon atoms significantly influences the electronic and steric properties of the ring, thereby affecting the regioselectivity and stereochemistry of the ring-opening process.

Nucleophilic attack is a primary and extensively studied pathway for the ring-opening of aziridines. A nucleophile attacks one of the electrophilic ring carbons, leading to the cleavage of a C-N bond. The specific mechanism and outcome are influenced by factors such as the nature of the nucleophile, the presence of activating groups on the nitrogen, and the use of catalysts.

The ring-opening of aziridines by nucleophiles frequently proceeds through a bimolecular nucleophilic substitution (SN2) mechanism. In this pathway, the nucleophile performs a backside attack on one of the carbon atoms of the aziridine ring, which acts as the electrophilic center. This concerted process involves the simultaneous formation of a new bond with the nucleophile and the breaking of the C-N bond.

A hallmark of the SN2 reaction is the inversion of stereochemistry at the carbon center being attacked. For a chiral aziridine, this stereospecific outcome results in the formation of a product with the opposite configuration. The ring-opening of 2-substituted N,N-dibenzylaziridinium ions by bromide, for instance, occurs exclusively at the substituted carbon atom in a stereospecific manner, consistent with an SN2 mechanism. rsc.orgnih.gov This principle is fundamental in asymmetric synthesis, where chiral aziridines are used as precursors to enantiomerically pure amino alcohols and other valuable building blocks. The inherent strain of the aziridine ring facilitates this reaction, as the release of this strain provides a strong thermodynamic driving force for the ring-opening process.

The regioselectivity of nucleophilic ring-opening—the preference for a nucleophile to attack a specific carbon atom in an unsymmetrically substituted aziridine—can be effectively controlled by the use of Lewis acids. A Lewis acid coordinates to the nitrogen atom of the aziridine ring. This coordination enhances the electrophilicity of the ring carbons by withdrawing electron density, thereby activating the ring for nucleophilic attack.

This activation can also introduce a significant electronic bias, directing the nucleophile to one of the ring carbons. In the case of N-tosylaziridines, Lewis acids such as copper(II) triflate (Cu(OTf)₂) have been shown to mediate highly regioselective SN2-type ring-opening reactions with alcohols. iitk.ac.in The reaction of chiral 2-phenyl-N-tosylaziridine with various alcohols in the presence of Cu(OTf)₂ yields nonracemic 1,2-amino ethers with inverted absolute configurations, confirming an SN2 pathway. iitk.ac.in The Lewis acid's role is crucial for both activating the substrate and directing the regiochemical outcome, which is often governed by a combination of steric and electronic effects.

Table 1: Effect of Alcohol Nucleophile on Cu(OTf)₂-Mediated Ring-Opening of (R)-2-Phenyl-N-tosylaziridine

| Entry | Alcohol | Product | Yield (%) | Enantiomeric Excess (ee, %) |

|---|---|---|---|---|

| 1 | Methanol | 1,2-Amino ether | 95 | 86 |

| 2 | Ethanol | 1,2-Amino ether | 94 | 85 |

| 3 | iso-Propanol | 1,2-Amino ether | 92 | 84 |

| 4 | tert-Butanol | 1,2-Amino ether | 90 | 80 |

Data derived from studies on N-tosylaziridines, illustrating the principle of Lewis acid-mediated regioselective ring-opening. iitk.ac.in

In certain reaction pathways, an aziridine can undergo a self-ring opening process mediated by an iminium ion intermediate. This process can be initiated by the reaction of an aziridine with an electrophile or through an oxidation process. For example, copper-catalyzed reactions of aziridines with N-alkylanilines have been reported to involve the oxidation of the aniline (B41778) to generate an iminium intermediate in situ. frontiersin.orgnih.gov This electrophilic iminium species can then be attacked by a nucleophile, such as another aziridine molecule.

In a self-ring opening scenario, one aziridine molecule could be converted into an electrophilic species, such as an aziridinium (B1262131) ion or a related open-chain iminium ion. This intermediate would then be susceptible to nucleophilic attack by a second aziridine molecule. This pathway can lead to the formation of dimers or oligomers, such as substituted imidazolidines. frontiersin.orgnih.gov The reaction is initiated by the coordination of the aziridine to a catalyst, followed by attack from a nucleophile (which could be another aziridine) to open the ring and form an intermediate that subsequently cyclizes or undergoes further reaction. frontiersin.org

In the presence of Brønsted or Lewis acids, the aziridine nitrogen is protonated or coordinated, respectively, to form a highly reactive aziridinium ion. This process significantly weakens the C-N bonds and greatly enhances the electrophilicity of the ring carbons, making the ring highly susceptible to cleavage by even weak nucleophiles, such as water or alcohols. viu.ca

The mechanism of the subsequent nucleophilic attack on the aziridinium ion can exhibit characteristics of both SN1 and SN2 pathways. The attack can occur at either of the two ring carbons.

SN2-like Pathway : The nucleophile attacks the less sterically hindered carbon atom, leading to an inversion of configuration.

SN1-like Pathway : If one of the carbon atoms can stabilize a positive charge effectively (e.g., the benzylic carbon in this compound), the C-N bond may stretch or break to a greater extent before the nucleophilic attack, developing significant carbocationic character. The nucleophile will then preferentially attack this more electrophilic carbon.

The acid-catalyzed hydrolysis of aziridines, analogous to that of epoxides, involves the initial protonation of the nitrogen atom, followed by the attack of water. viu.casemanticscholar.org This reaction ultimately yields an amino alcohol. The regioselectivity is dictated by the balance between steric hindrance and the electronic stabilization of the partial positive charge that develops on the ring carbons in the transition state.

Ring-opening of the aziridine core can also be initiated by radical species. These reactions proceed through pathways distinct from the ionic mechanisms described above and can provide access to unique reactivity patterns. The process can be initiated by a radical species that either adds to the molecule or abstracts an atom, leading to the formation of a radical intermediate which subsequently undergoes ring cleavage.

One plausible mechanism involves a single-electron transfer (SET) from a reductant to the aziridine, forming a radical anion. This intermediate can then undergo homolytic cleavage of a C-C or C-N bond to relieve ring strain, generating a distonic radical anion. Alternatively, a radical initiator can abstract a hydrogen atom from a substituent, leading to a radical that rearranges via ring-opening. While less common than ionic pathways, radical reactions offer a powerful tool for C-C and C-N bond cleavage under neutral conditions. For example, silver-catalyzed reactions are known to generate alkyl radicals that can functionalize heteroarenes, highlighting the potential for radical intermediates to interact with such ring systems. nih.govubc.ca

Electrochemical Reductive Ring-Opening for C-N Bond Cleavage

Electrochemical methods provide a valuable tool for initiating chemical reactions, and in the case of aziridines, they can facilitate ring-opening through reductive processes. The electrochemical reduction of aziridines can lead to the cleavage of the C-N bond, a process that is of synthetic utility. While specific detailed studies on the electrochemical reductive ring-opening of this compound are not extensively documented in readily available literature, the general mechanism for related compounds involves the transfer of electrons to the aziridine ring. This process can generate a radical anion intermediate, which may subsequently undergo C-N bond scission. The precise nature of the products and the efficiency of the C-N bond cleavage are influenced by factors such as the electrode material, the solvent system, and the presence of proton donors. For N-acylaziridines, electrochemical C-N bond cleavage has been shown to be a viable pathway for ring-opening, suggesting that the electronic properties of the substituents on the aziridine ring play a crucial role in directing the fragmentation pathway.

Substituent Effects on Ring-Opening Energetics and Pathways

The thermal and photochemical ring-opening of aziridines, including this compound, are classic examples of electrocyclic reactions. These reactions are governed by the principles of orbital symmetry, as described by the Woodward-Hoffmann rules. The ring-opening can proceed in two stereochemically distinct ways: a conrotatory motion (where the substituents on the breaking bond rotate in the same direction) or a disrotatory motion (where they rotate in opposite directions). For a thermal process, the ring-opening of an aziridine to an azomethine ylide is a 4π-electron electrocyclic reaction, which proceeds via a conrotatory motion. Conversely, the photochemical ring-opening is a disrotatory process. researchgate.netmasterorganicchemistry.com

Substituents on the aziridine ring, particularly on the phenyl groups of this compound, can significantly influence the energetics and preferred pathway of the ring-opening. Electron-donating or electron-withdrawing groups can alter the stability of the transition state and the resulting azomethine ylide. This phenomenon, known as torquoselectivity, dictates the direction of rotation of the substituents. Generally, electron-donating groups prefer to rotate outwards during conrotatory ring-opening, while electron-accepting groups tend to rotate inwards. While extensive quantitative data on the substituent effects for this compound specifically are not compiled in a single source, theoretical studies on related cyclobutene (B1205218) ring-openings provide insight. For instance, calculations have shown a preference of 6–8 kcal/mol for the outward rotation of methyl and phenyl substituents, highlighting the energetic impact of substituents on the stereochemical outcome of electrocyclic reactions. nih.gov The interplay of steric and electronic effects ultimately determines the activation barrier and the geometry of the resulting azomethine ylide.

Cycloaddition Chemistry of this compound-Derived Intermediates

The azomethine ylides generated from the ring-opening of this compound are highly reactive 1,3-dipoles. They readily participate in cycloaddition reactions with a variety of dipolarophiles, providing a powerful method for the synthesis of five-membered nitrogen-containing heterocycles.

1,3-Dipolar Cycloadditions via Azomethine Ylides

The 1,3-dipolar cycloaddition of azomethine ylides is a cornerstone of heterocyclic synthesis. nih.govnih.gov The reaction involves the [3+2] cycloaddition of the azomethine ylide with a 2π-electron component (the dipolarophile) to form a five-membered ring. The versatility of this reaction stems from the wide range of azomethine ylides that can be generated and the diverse array of dipolarophiles that can be employed.

Azomethine ylides are typically transient species that are generated in situ. The most common methods for their formation from aziridines are thermolysis and photolysis. Heating this compound induces a thermal electrocyclic ring-opening to produce the corresponding azomethine ylide. nih.gov This process is stereospecific, with the stereochemistry of the aziridine dictating the geometry of the resulting ylide. Similarly, irradiation of this compound with ultraviolet light can also effect the ring-opening to the azomethine ylide, often with different stereochemical outcomes compared to the thermal process due to the different orbital symmetries involved. researchgate.netmasterorganicchemistry.com The choice between thermal and photolytic methods can therefore be used to control the stereochemistry of the subsequent cycloaddition products.

The mechanism of the 1,3-dipolar cycloaddition of azomethine ylides has been a subject of considerable debate, with both concerted and stepwise pathways being proposed. In a concerted mechanism, the two new sigma bonds are formed simultaneously, although not necessarily at the same rate. This pathway is generally favored for reactions with typical alkenes and is consistent with the high stereospecificity often observed in these reactions.

However, for reactions involving highly electron-deficient or sterically demanding dipolarophiles, a stepwise mechanism involving a zwitterionic intermediate may become competitive or even dominant. rsc.org Computational studies have shown that strong electron-withdrawing substituents on the dipolarophile can lower the energy barrier for the formation of a zwitterionic intermediate, making the stepwise pathway more accessible. rsc.org The balance between the concerted and stepwise pathways is influenced by a subtle interplay of electronic and steric factors in both the azomethine ylide and the dipolarophile. rsc.org

The cycloaddition of azomethine ylides derived from this compound with various dipolarophiles is a powerful tool for the synthesis of substituted pyrrolidines. nih.gov When reacted with alkenes, particularly electron-deficient alkenes such as acrylates, maleates, and fumarates, the corresponding pyrrolidine (B122466) derivatives are formed with high regio- and stereoselectivity. For example, the reaction of the azomethine ylide from 1,2,3-triphenylaziridine (B189207) with dialkyl fumarates and maleates yields pyrrolidine derivatives with trans-2,5-phenyl groups. rsc.org

The formation of thiazolidine (B150603) derivatives through this methodology would require the use of a thiocarbonyl compound as the dipolarophile. While the 1,3-dipolar cycloaddition of azomethine ylides with C=S double bonds is a known method for the synthesis of thiazolidines, specific examples starting from this compound are not widely reported in the literature. The general principle involves the trapping of the in situ generated azomethine ylide with a thioketone or thioaldehyde to yield the corresponding thiazolidine ring system.

| Reactant 1 (from this compound) | Reactant 2 (Dipolarophile) | Product |

| Azomethine Ylide | Alkene (e.g., dialkyl fumarate) | Pyrrolidine derivative |

| Azomethine Ylide | Thiocarbonyl compound | Thiazolidine derivative (proposed) |

Ring Enlargement Reactions with Small Molecules (e.g., CO2)

The reaction of this compound with small molecules like carbon dioxide (CO2) can lead to ring enlargement, forming five-membered heterocyclic structures known as oxazolidinones. This transformation is of significant interest as it represents a method for CO2 fixation into valuable chemical products. The outcome of this reaction can be influenced by catalysts and reaction conditions.

In a study utilizing a gallium-based catalyst system, the reaction of this compound with CO2 was shown to produce different products depending on the temperature. rsc.orgshu.ac.uk At lower temperatures (e.g., 45 °C), the reaction favors the formation of a piperazine (B1678402) derivative through the dimerization of the aziridine. However, upon increasing the temperature to 100 °C, the selectivity shifts towards the formation of the corresponding oxazolidinone, which is the product of CO2 incorporation and ring expansion. rsc.org This temperature-dependent selectivity is attributed to the entropically-driven nature of the competing reaction pathways. rsc.org

The proposed mechanism for the formation of the oxazolidinone involves the activation of the aziridine by the catalyst, followed by a nucleophilic attack of the aziridine nitrogen on the carbon dioxide molecule. This is then followed by an intramolecular ring-closing step to yield the five-membered oxazolidinone ring. The regioselectivity of this reaction is a critical aspect, with the formation of 5-aryl-2-oxazolidinones generally being favored over their 4-aryl counterparts when 1-alkyl-2-arylaziridines are used. nih.gov

The general cycloaddition of CO2 to aziridines to form oxazolidinones has been studied with various catalysts, including ammonium (B1175870) ferrates, which have been shown to be effective under mild conditions such as room temperature and atmospheric CO2 pressure. unimi.it While many studies focus on 1-alkyl-2-arylaziridines, the principles of catalytic activation and cycloaddition are applicable to the this compound system.

Table 1: Temperature-Dependent Product Selectivity in the Ga-catalyzed Reaction of this compound with CO2 rsc.org

| Temperature (°C) | Major Product |

| 45 | Piperazine |

| 100 | Oxazolidinone |

Rearrangement Reactions Involving the Aziridine Scaffold

Nitrogen Inversion and Associated Stereochemical Fluxionality

Nitrogen inversion is a process in which a nitrogen atom and its three substituents rapidly oscillate through a planar transition state, leading to an inversion of its stereochemical configuration. wikipedia.org In aziridines, this process is generally slower than in acyclic amines due to the increased ring strain in the planar transition state. The energy barrier to nitrogen inversion in aziridines can be significantly influenced by the substituents on the nitrogen and carbon atoms.

For this compound, the presence of phenyl groups on the carbon atoms and a substituent on the nitrogen atom will affect the rate of nitrogen inversion. The stereochemical fluxionality of this compound can be studied using dynamic Nuclear Magnetic Resonance (NMR) spectroscopy. ipb.pt By monitoring the changes in the NMR spectrum as a function of temperature, it is possible to determine the energy barrier for the inversion process. At low temperatures, where the inversion is slow on the NMR timescale, separate signals may be observed for the different invertomers. As the temperature is increased, these signals broaden and eventually coalesce into a single averaged signal when the inversion becomes rapid.

Intramolecular Rearrangements of Aziridinylcarbinyl Radicals

Aziridinylcarbinyl radicals are reactive intermediates that can undergo rapid intramolecular rearrangements. A common rearrangement pathway involves the cleavage of a carbon-nitrogen bond of the aziridine ring, leading to a ring-expanded aminyl radical. This process is driven by the release of the strain energy inherent in the three-membered aziridine ring.

While specific studies on the intramolecular rearrangements of radicals derived directly from this compound were not found in the provided search results, research on related systems, such as 2-methyleneaziridines, provides a mechanistic framework. In these systems, the intramolecular cyclization of a radical onto the methylene (B1212753) group leads to a highly strained, bicyclic aziridinylcarbinyl radical. nih.gov This intermediate then undergoes a rapid C-N bond fission to give a ring-expanded aminyl radical. nih.gov

Applying this general principle to a hypothetical 1,2-diphenylaziridinylcarbinyl radical, one could envision a scenario where a radical center adjacent to the aziridine ring would lead to ring opening. The specific rearrangement pathway and the stability of the resulting radical would be influenced by the presence of the two phenyl groups on the aziridine ring. These groups could stabilize adjacent radical centers through resonance, potentially influencing the regioselectivity of the ring-opening process.

Theoretical and Computational Studies on 1,2 Diphenylaziridine Reactivity

Quantum Chemical Calculations of Reaction Mechanisms

Quantum chemical methods, particularly Density Functional Theory (DFT), have provided a molecular-level understanding of the key reactions of 1,2-diphenylaziridine, including its characteristic ring-opening and subsequent cycloaddition reactions.

Density Functional Theory (DFT) Studies on Aziridine (B145994) Ring Opening

The thermal or photochemical cleavage of the carbon-carbon bond in the aziridine ring is a fundamental process that generates a reactive azomethine ylide intermediate. DFT studies have been employed to investigate the energetics and stereochemistry of this ring-opening process. These calculations help to determine whether the ring-opening is a conrotatory or disrotatory process, which is crucial for predicting the stereochemistry of subsequent reactions. The transition state for the ring-opening can be located, and the activation energy for the process can be calculated, providing insights into the reaction kinetics. While specific DFT data for the thermal ring-opening of this compound is not extensively detailed in readily available literature, the principles are well-established in computational studies of analogous aziridine systems. The substitution pattern, including the presence of phenyl groups on both the nitrogen and a carbon atom, significantly influences the activation barrier and the geometry of the resulting azomethine ylide.

Computational Analysis of Cycloaddition Transition States and Pathways

Once formed, the azomethine ylide derived from this compound readily participates in [3+2] cycloaddition reactions with various dipolarophiles. Computational analysis, again primarily using DFT, is a powerful tool for studying the transition states and pathways of these cycloadditions. rsc.orgnih.govunimib.itmdpi.com These studies can predict the activation energies for different reaction pathways, helping to understand the reaction's feasibility and rate.

For instance, in a cycloaddition reaction, the azomethine ylide can approach the dipolarophile in different orientations, leading to various regio- and stereoisomers. Computational modeling can determine the relative energies of the transition states for each of these approaches. The pathway with the lowest activation energy is predicted to be the major reaction channel. The analysis of the transition state geometry provides information on the degree of bond formation and the synchronicity of the reaction. These computational insights are invaluable for rationalizing experimentally observed product distributions and for designing new synthetic strategies. nih.gov

Electronic Structure Analysis and Reactivity Prediction

The electronic structure of this compound is key to its reactivity. Computational methods allow for a detailed analysis of its molecular orbitals and electrostatic potential, which in turn can be used to predict its chemical behavior.

Analysis of the Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is a common approach to understanding reactivity. researchgate.netnih.gov The energy and spatial distribution of these orbitals indicate the molecule's ability to act as a nucleophile or an electrophile. For this compound, the HOMO is typically associated with the lone pair of electrons on the nitrogen atom and the π-systems of the phenyl rings, making these sites susceptible to electrophilic attack. The LUMO is generally located on the antibonding orbitals of the aziridine ring, indicating that the ring is susceptible to nucleophilic attack, which can lead to ring-opening.

The HOMO-LUMO energy gap is another important parameter that correlates with the chemical reactivity of a molecule. A smaller gap generally suggests higher reactivity.

Molecular Electrostatic Potential (MEP) maps provide a visual representation of the charge distribution within the molecule. Regions of negative potential (electron-rich) are susceptible to electrophilic attack, while regions of positive potential (electron-poor) are prone to nucleophilic attack. For this compound, the MEP would likely show a region of negative potential around the nitrogen atom due to its lone pair.

Below is a table summarizing key electronic properties that can be calculated to predict reactivity.

| Calculated Parameter | Significance in Reactivity Prediction |

| HOMO Energy | Indicates the electron-donating ability (nucleophilicity). Higher energy corresponds to greater reactivity towards electrophiles. |

| LUMO Energy | Indicates the electron-accepting ability (electrophilicity). Lower energy corresponds to greater reactivity towards nucleophiles. |

| HOMO-LUMO Gap | A smaller energy gap generally implies higher chemical reactivity and lower kinetic stability. |

| Molecular Electrostatic Potential (MEP) | Visualizes the charge distribution and predicts sites for electrophilic and nucleophilic attack. |

Modeling of Regioselectivity and Stereoselectivity in Transformations

Computational modeling has proven to be a valuable tool for understanding and predicting the regioselectivity and stereoselectivity of reactions involving this compound, particularly in its cycloaddition reactions. nih.govrsc.orglongdom.orgnih.govmdpi.com By calculating the energies of the different possible transition states leading to various regio- and stereoisomeric products, the most favorable reaction pathway can be identified.

For example, in the 1,3-dipolar cycloaddition of the azomethine ylide derived from this compound with an unsymmetrical dipolarophile, two different regioisomers can be formed. DFT calculations can be used to model the transition states for both modes of addition. The calculated activation energies will reveal which regioisomer is kinetically favored.

Similarly, the stereoselectivity (e.g., endo vs. exo selectivity in cycloadditions) can be rationalized by comparing the energies of the corresponding transition states. Steric and electronic factors that govern the stability of these transition states, such as secondary orbital interactions, can be analyzed through computational models. These theoretical predictions can then be compared with experimental results to validate the proposed reaction mechanisms. longdom.org

Studies on Radical Cations of Phenyl-Substituted Aziridines

The behavior of phenyl-substituted aziridines upon one-electron oxidation has been a subject of both experimental and theoretical investigation. Quantum chemical calculations have been instrumental in understanding the structure and reactivity of the resulting radical cations. nih.gov

Studies have shown that the fate of the aziridine radical cation is highly dependent on the position of the phenyl substituent. When the phenyl group is attached to the nitrogen atom, as in this compound, the resulting radical cation tends to retain its cyclic structure. The positive charge and the unpaired electron are delocalized over the N-phenyl group, leading to a stabilized, ring-closed radical cation.

In contrast, if a phenyl group is attached to a carbon atom of the aziridine ring and the nitrogen is alkyl-substituted, oxidation often leads to spontaneous ring-opening to form an azomethine ylide radical cation.

Quantum chemical calculations support these experimental findings. They can be used to calculate the spin and charge distribution in the radical cations, providing insight into their electronic structure and stability. The calculations can also be used to map out the potential energy surface for the ring-opening process, allowing for the determination of whether the ring-closed or ring-opened form is energetically more favorable.

Below is a table summarizing the calculated properties of aziridine radical cations.

| Calculated Property | Information Provided |

| Spin Density Distribution | Identifies the location of the unpaired electron, indicating the radical character of different atoms. |

| Charge Distribution | Shows how the positive charge is distributed throughout the molecule, highlighting the electrophilic sites. |

| Relative Energies of Isomers | Compares the stability of the ring-closed aziridine radical cation versus the ring-opened azomethine ylide radical cation. |

| Potential Energy Surface for Ring Opening | Provides the energy profile for the ring-opening process, including the activation barrier. |

Strategic Applications of 1,2 Diphenylaziridine in Organic Synthesis

1,2-Diphenylaziridine as a Chiral Building Block

The inherent ring strain of this compound makes it susceptible to nucleophilic attack, leading to highly regio- and stereoselective ring-opening reactions. This reactivity is the cornerstone of its utility as a chiral building block, providing access to stereochemically defined acyclic and cyclic structures.

Synthesis of Enantioenriched Amines and Amino Alcohol Derivatives

The synthesis of enantioenriched vicinal amino alcohols is a significant endeavor in organic chemistry, as this structural motif is present in numerous biologically active compounds and chiral ligands. The ring-opening of chiral aziridines, such as this compound, with oxygen nucleophiles is a direct and powerful method for preparing these valuable compounds.

The hydrolysis of aziridines can be effectively conducted in water at elevated temperatures (60 or 100°C). Under these conditions, water acts as both a modest acid catalyst and a nucleophile, facilitating the ring-opening to produce 1,2-amino alcohols. organic-chemistry.org This approach is notable for avoiding harsh reagents. Beyond water, other nucleophiles like amines, sodium azide, and thiophenol can also efficiently open the aziridine (B145994) ring in hot water, expanding the range of accessible β-functionalized amine derivatives. organic-chemistry.org

Another strategy involves the use of N-heterocyclic carbenes (NHCs) as catalysts for the regioselective ring-opening of N-tosyl aziridines with acid anhydrides, which yields carboxylates of 1,2-amino alcohols in good to excellent yields. organic-chemistry.org This method highlights the tunability of the reaction conditions to achieve specific functionalized products.

Table 1: Nucleophilic Ring-Opening of Aziridines for Amino Alcohol Synthesis

| Nucleophile | Catalyst/Conditions | Product Type | Reference |

|---|---|---|---|

| Water | 60-100°C | 1,2-Amino alcohol | organic-chemistry.org |

| Amines | Hot Water | 1,2-Diamine | researchgate.net |

| Sodium Azide | Hot Water | β-Azido amine | organic-chemistry.org |

| Thiophenol | Hot Water | β-Thio amine | organic-chemistry.org |

| Acid Anhydrides | N-Heterocyclic Carbene | Carboxylate of 1,2-amino alcohol | organic-chemistry.org |

The regioselectivity of the ring-opening is a critical aspect, often influenced by the substituents on the aziridine ring and the nature of the nucleophile and catalyst. For this compound, the presence of the phenyl groups directs the nucleophilic attack, typically to the carbon atom that can better stabilize a positive charge in the transition state, leading to a high degree of control over the product's stereochemistry.

Construction of Complex Nitrogen-Containing Heterocycles (e.g., Lactams, Pyrrolidines, Indolinones)

The reactivity of the aziridine ring extends to its use in cycloaddition reactions, serving as a precursor to larger, more complex nitrogen-containing heterocycles. While specific examples starting directly from this compound are not extensively detailed in general literature, the transformation of aziridines into these structures is a well-established synthetic strategy.

Pyrrolidines: Pyrrolidines can be synthesized through [3+2] cycloaddition reactions. Aziridines, upon thermal or photochemical ring-opening, can form azomethine ylides. These ylides are 1,3-dipoles that readily react with various dipolarophiles (such as electron-deficient alkenes) to afford highly substituted pyrrolidine (B122466) rings. nih.govmdpi.com This method is powerful for constructing five-membered heterocycles with a high degree of stereocontrol.

Lactams: The synthesis of β-lactams, a core structure in many antibiotics, can be achieved via [2+2] cycloaddition reactions. One of the classical methods is the Staudinger synthesis, which involves the reaction of a ketene (B1206846) with an imine. While not a direct cycloaddition involving the aziridine ring itself, intermediates derived from this compound could potentially be transformed into the necessary precursors for such reactions. For instance, the alkene-isocyanate cycloaddition is another route to β-lactams. nih.gov

Indolinones: The synthesis of indolinones and other fused heterocyclic systems often involves intramolecular cyclization strategies. An appropriately functionalized derivative of this compound, obtained through a selective ring-opening reaction, could serve as a key intermediate for subsequent cyclization to form the indolinone scaffold.

Role in Asymmetric Catalysis

Beyond its role as a stoichiometric chiral building block, this compound and its derivatives are pivotal in the development of asymmetric catalysis. The chiral information embedded in the molecule can be transferred to a metal center or a substrate to induce enantioselectivity in a variety of chemical transformations.

Application as Chiral Ligands in Transition Metal-Mediated Transformations

The ring-opened derivative of this compound is the chiral 1,2-diphenylethylenediamine. This diamine and its derivatives are highly effective ligands in transition metal catalysis, particularly in asymmetric hydrogenation reactions. For example, a poly(ethylene glycol)-supported chiral diamine, where the polymer is attached to the phenyl rings of the 1,2-diphenylethylenediamine backbone, has been used in the asymmetric hydrogenation of ketones. researchgate.net This polymer-supported ligand facilitates catalyst recovery and reuse, an important consideration for industrial applications. These ligands create a well-defined chiral environment around the metal center (e.g., Ruthenium or Rhodium), forcing the substrate to approach in a specific orientation and leading to the preferential formation of one enantiomer of the product. nih.govmdma.ch

Table 2: Examples of Chiral Ligands in Asymmetric Catalysis

| Ligand Type | Metal | Reaction Type | Key Feature | Reference |

|---|---|---|---|---|

| 1,2-Diamine derivatives | Ru, Rh | Asymmetric Hydrogenation | Creation of a chiral pocket around the metal center | nih.govmdma.ch |

| Polymer-supported 1,2-diphenylethylenediamine | - | Asymmetric Hydrogenation | Catalyst recyclability | researchgate.net |

| Chiral Phosphines | Various | Various | Strong metal coordination and electronic tuning | researchgate.net |

Use as Chiral Auxiliaries in Stereoselective Reactions

A chiral auxiliary is a stereogenic group that is temporarily attached to a prochiral substrate to direct a stereoselective reaction. After the reaction, the auxiliary is removed, having imparted its chirality to the product. While specific and detailed examples of this compound itself acting as a chiral auxiliary are scarce in readily available literature, its derivatives, particularly the corresponding amino alcohol, fit the profile for effective chiral auxiliaries. These auxiliaries are often employed in reactions such as asymmetric Diels-Alder cycloadditions and aldol (B89426) reactions. harvard.edunih.govresearchgate.net The auxiliary controls the facial selectivity of the reaction by sterically blocking one face of the substrate, forcing the reagent to attack from the less hindered side.

Development of Aziridine-Containing Ligands for Enantioselective Processes

The development of novel chiral ligands is a continuous effort in the field of asymmetric catalysis. The rigid three-membered ring of aziridine can be incorporated into the backbone of a ligand to create a constrained and well-defined chiral environment. While the synthesis of chiral phosphine (B1218219) ligands is a major area of research, the direct incorporation of the this compound moiety into such ligands is not a commonly cited strategy. researchgate.netnih.gov More typically, the ring-opened 1,2-diphenylethylenediamine serves as the chiral scaffold upon which phosphine groups or other coordinating moieties are installed. The resulting P,N-ligands or other bidentate ligands can then be used in a wide range of enantioselective transformations.

Development of Novel Functionalized this compound Derivatives

The inherent strain of the three-membered aziridine ring, coupled with the electronic properties of the two phenyl substituents, makes this compound a versatile platform for the development of new derivatives. Researchers have explored several avenues to introduce functional groups, thereby tuning the molecule's steric and electronic properties.

One fundamental approach to creating functionalized derivatives involves starting with substituted precursors. For instance, the synthesis of trans-1-Amino-2,3-diphenylaziridine highlights a method to introduce a functional group, in this case, an amino group, directly onto the aziridine nitrogen. This is achieved through the reaction of trans-2,3-diphenyl-1-phthalimidoaziridine with hydrazine (B178648) hydrate. orgsyn.org This amino-functionalized derivative serves as a valuable building block for further synthetic transformations.

Another strategy involves the introduction of substituents onto the phenyl rings. While direct electrophilic aromatic substitution on the this compound core is not extensively documented in readily available literature, the synthesis of derivatives such as 1-(4-bromophenyl)piperidine (B1277246) and 1-(p-nitrophenyl)-1,3-butadiene from substituted aniline (B41778) precursors demonstrates the feasibility of incorporating functional groups like halogens and nitro groups onto phenyl rings that can then, in principle, be used to construct a functionalized aziridine. chemicalbook.comgoogle.comorgsyn.org

Furthermore, the reactivity of the aziridine ring itself can be exploited to generate functionalized products. Cycloaddition reactions, for example, offer a powerful tool for constructing more complex heterocyclic systems from the aziridine scaffold. The reaction of aziridines with activated alkynes, such as dimethyl acetylenedicarboxylate, is a known method for the synthesis of various nitrogen-containing heterocycles. While specific examples with this compound leading to stable functionalized derivatives were not prominently found in the immediate search results, this remains a viable strategy for derivatization. researchgate.netamanote.com

Reactions with isocyanates also present a pathway to functionalized aziridine derivatives. The reaction of a related aminopyrazolotriazinedione derivative with phenyl isocyanate demonstrates the introduction of a ureido functional group. researchgate.net This type of reaction, applied to an amino-functionalized this compound, would yield a corresponding phenylurea derivative, expanding the library of accessible functionalized compounds.

The following table summarizes some examples of functionalized heterocyclic compounds, illustrating the types of functional groups that can be introduced, which could be conceptually applied to the this compound framework.

| Compound Name | Functional Group Introduced | Precursors |

| trans-1-Amino-2,3-diphenylaziridine | Amino | trans-2,3-Diphenyl-1-phthalimidoaziridine, Hydrazine hydrate |

| 1-(4-Bromophenyl)piperidine | Bromo | Bromobenzene, Piperidine |

| 1-(p-Nitrophenyl)-1,3-butadiene | Nitro | p-Nitroaniline |

| 4-Nitrophenyl N-phenylcarbamate | Carbamate, Nitro | Aniline, 4-Nitrophenyl chloroformate |

This table presents examples of functionalized compounds to illustrate synthetic possibilities; direct synthesis of all listed functional groups on this compound may not be explicitly documented in the cited sources.

The development of these novel derivatives is crucial for exploring the structure-activity relationships of aziridine-containing compounds and for providing new building blocks for the synthesis of more complex molecules. Future research in this area will likely focus on the development of more efficient and selective methods for the direct functionalization of the this compound core, including C-H activation and metal-catalyzed cross-coupling reactions.

Q & A

Basic Synthesis Optimization

Q: What are the critical factors for optimizing the synthesis of 1,2-diphenylaziridine using benzylideneaniline and trimethylsulfonium iodide? A: Key factors include reaction temperature (optimal at 50°C), stoichiometric ratios (1:1 molar ratio of benzylideneaniline to trimethylsulfonium iodide), and the use of tetrabutylammonium hydrogen sulfate as a phase-transfer catalyst to enhance reaction efficiency. Post-reaction workup involves ice quenching, dichloromethane extraction, and reduced-pressure distillation (120°C at 0.05 mmHg) to achieve high purity (94% yield) .

Advanced: How can reaction conditions be modified to improve enantiomeric purity in asymmetric syntheses of this compound derivatives? A: Employ chiral auxiliaries or enantioselective catalysts, such as tert-butanesulfinyl groups, during imine formation. Monitor stereochemical outcomes via optical rotation and IR spectroscopy, as demonstrated in asymmetric syntheses yielding (RS,2R,3R)-1-(tert-butanesulfinyl)-2,3-diphenylaziridine .

Stereochemical Analysis

Q: What analytical techniques are essential for determining the stereochemistry of this compound derivatives? A: Use -NMR coupling constants to infer cis/trans configurations and X-ray crystallography for absolute stereochemistry. IR spectroscopy and optical rotation ([α]) further validate chiral centers .

Advanced: How do acid-catalyzed isomerization pathways affect the stereochemical integrity of 2,3-diphenylaziridines? A: Acidic conditions can induce ring-opening to form oxazolines, with retention of configuration observed in thermal isomerization (e.g., cis-aziridine → cis-oxazoline). Mechanistic studies using deuterated solvents or kinetic isotope effects can elucidate protonation steps .

Data Contradiction Resolution

Q: How should researchers address discrepancies in reported yields or spectroscopic data for this compound? A: Cross-validate results using multiple techniques (e.g., NMR, elemental analysis) and replicate experiments under controlled conditions. Document solvent purity, reaction time, and instrument calibration to minimize variability .

Advanced: What statistical methods are suitable for resolving contradictions in kinetic studies of aziridine ring-opening reactions? A: Apply multivariate regression analysis to isolate variables (e.g., temperature, catalyst loading). Use Arrhenius plots to compare activation energies across studies, ensuring error margins account for instrument sensitivity .

Thermodynamic Properties

Q: How is the ring strain energy of this compound experimentally determined? A: Measure heat of combustion via bomb calorimetry and compare with acyclic analogs. Computational methods (e.g., DFT) supplement experimental data by calculating strain energy from bond angle deviations .

Advanced: What role does substituent electronic effects play in modulating the ring strain of diarylaziridines? A: Electron-withdrawing groups (e.g., nitro) increase ring strain by destabilizing the transition state. Use Hammett plots to correlate substituent σ values with thermodynamic parameters .

Mechanistic Studies

Q: What methodologies are used to probe the mechanism of aziridine ring-opening reactions? A: Isotopic labeling (e.g., ) tracks nucleophilic attack sites. Kinetic studies under varying pH and solvent polarity reveal rate-determining steps .

Advanced: How can time-resolved spectroscopy capture transient intermediates in photochemical aziridine reactions? A: Utilize ultrafast UV-Vis or fluorescence spectroscopy with femtosecond resolution to monitor excited-state dynamics and intermediate lifetimes .

Spectroscopic Characterization

Q: Which spectroscopic techniques are most reliable for characterizing this compound? A: -NMR (aromatic proton splitting patterns), -NMR (sp carbons at ~40 ppm), and HRMS for molecular ion confirmation. IR confirms NH stretches (~3300 cm) .

Advanced: How does X-ray crystallography resolve ambiguities in solid-state conformations of aziridine derivatives? A: Crystal structures provide bond lengths/angles, revealing deviations from ideal trigonal geometry. Compare with DFT-optimized structures to assess packing effects .

Applications in Asymmetric Synthesis

Q: How is this compound utilized as a chiral building block? A: Serve as precursors to oxazolines or amino alcohols via acid-catalyzed ring-opening. Asymmetric induction is achieved using chiral sulfinyl auxiliaries .

Advanced: Can this compound derivatives act as ligands in transition-metal catalysis? A: Yes, their rigid geometry and lone pairs enable coordination to metals (e.g., Cu) for asymmetric cyclopropanation or epoxidation reactions .

Stability and Handling

Q: What precautions are necessary for storing this compound? A: Store under inert atmosphere (N/Ar) at -20°C to prevent oxidation or moisture-induced decomposition. Use amber vials to avoid photodegradation .

Advanced: How do substituents influence the thermal stability of aziridine derivatives? A: Bulky aryl groups enhance stability by sterically hindering ring-opening. Thermogravimetric analysis (TGA) quantifies decomposition thresholds .

Computational Modeling

Q: Which computational methods predict the reactivity of this compound in ring-opening reactions? A: Density Functional Theory (DFT) calculates activation barriers and transition-state geometries. Solvent effects are modeled using COSMO-RS .

Advanced: How can machine learning optimize reaction conditions for novel aziridine syntheses? A: Train models on existing datasets (e.g., reaction yields, solvents) to predict optimal parameters for untested substrates .

Ethical and Methodological Rigor

Q: What ethical considerations apply to handling aziridines in laboratory settings? A: Follow institutional safety protocols for carcinogenic/mutagenic compounds. Document waste disposal methods and obtain ethical clearance for in vivo studies .

Advanced: How can researchers ensure reproducibility in aziridine synthesis protocols? A: Publish detailed experimental procedures (e.g., stirring rate, cooling gradients) and raw spectral data. Use standardized reagents and validate purity via HPLC .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.